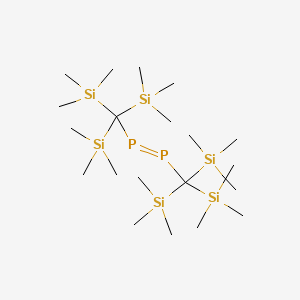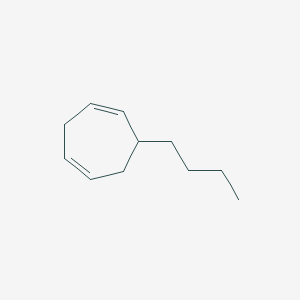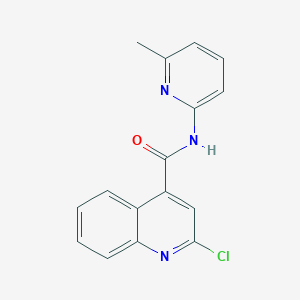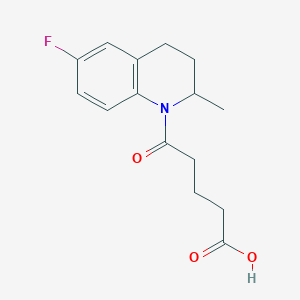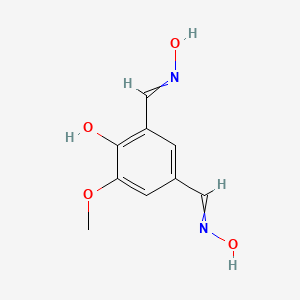
4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde 1,3-dioxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde 1,3-dioxime is an organic compound with the molecular formula C9H8O4 It is a derivative of isophthalaldehyde, featuring hydroxyl and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde 1,3-dioxime typically involves the reaction of 4-Hydroxy-5-methoxyisophthalaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often at elevated temperatures to facilitate the formation of the dioxime derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde 1,3-dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-Hydroxy-5-methoxyisophthalic acid.
Reduction: Formation of 4-Hydroxy-5-methoxy-1,3-benzenedimethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde 1,3-dioxime has several applications in scientific research:
作用機序
The mechanism of action of 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde 1,3-dioxime involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde: Similar structure but with a methyl group instead of a methoxy group.
4-Hydroxy-3-methoxybenzaldehyde: Lacks the additional aldehyde group present in 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
Uniqueness
Its ability to form stable dioxime derivatives further distinguishes it from similar compounds .
特性
CAS番号 |
26230-27-3 |
|---|---|
分子式 |
C9H10N2O4 |
分子量 |
210.19 g/mol |
IUPAC名 |
2,4-bis(hydroxyiminomethyl)-6-methoxyphenol |
InChI |
InChI=1S/C9H10N2O4/c1-15-8-3-6(4-10-13)2-7(5-11-14)9(8)12/h2-5,12-14H,1H3 |
InChIキー |
FZBDFWKLMTWREJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)C=NO)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


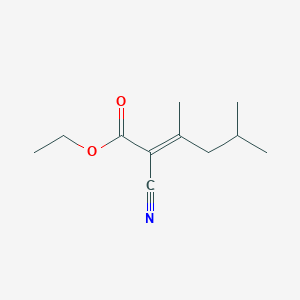
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
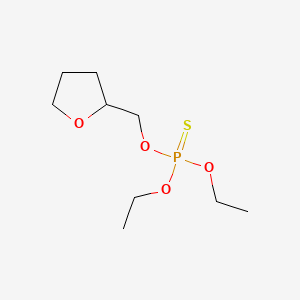
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
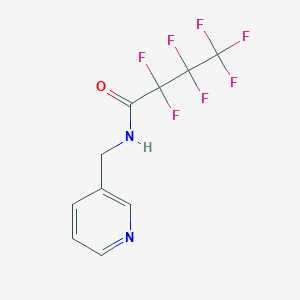
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)
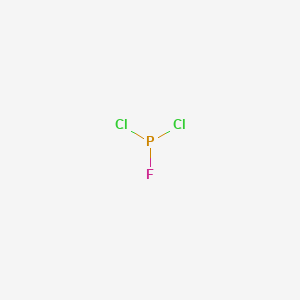
![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
![1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159018.png)
